2-[4-[(2,6-Diaminopyrimidin-4-yl)amino]phenyl]ethanol
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Overview
Description
2-[4-[(2,6-Diaminopyrimidin-4-yl)amino]phenyl]ethanol is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are nitrogen-containing heterocycles that are widely studied due to their significant biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(2,6-Diaminopyrimidin-4-yl)amino]phenyl]ethanol typically involves the coupling of 2,6-diaminopyrimidin-4-one with an aryl aldehyde. One efficient method is the one-pot coupling reaction under refluxing acetic acid conditions . This method provides high yields and operational simplicity.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis starting from readily available precursors such as 2,6-diaminopyrimidin-4-one. The process may include chlorination, nucleophilic substitution, and deprotection steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-[(2,6-Diaminopyrimidin-4-yl)amino]phenyl]ethanol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Organolithium reagents, N-methylpiperazine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-[4-[(2,6-Diaminopyrimidin-4-yl)amino]phenyl]ethanol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-[(2,6-Diaminopyrimidin-4-yl)amino]phenyl]ethanol involves its interaction with molecular targets such as enzymes. For example, it can inhibit dihydrofolate reductase (DHFR) by binding to its active site, thereby blocking the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis . This inhibition can lead to the disruption of cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminopyrimidine: A core structure in many pharmaceutical agents, including antifolate drugs like methotrexate and trimethoprim.
Pyrido[2,3-d]pyrimidines: Compounds with similar biological activities, such as antiviral and anticancer properties.
Uniqueness
2-[4-[(2,6-Diaminopyrimidin-4-yl)amino]phenyl]ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a multi-target inhibitor make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
91644-36-9 |
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Molecular Formula |
C12H15N5O |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
2-[4-[(2,6-diaminopyrimidin-4-yl)amino]phenyl]ethanol |
InChI |
InChI=1S/C12H15N5O/c13-10-7-11(17-12(14)16-10)15-9-3-1-8(2-4-9)5-6-18/h1-4,7,18H,5-6H2,(H5,13,14,15,16,17) |
InChI Key |
RKVZODQMPWSZMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCO)NC2=NC(=NC(=C2)N)N |
Origin of Product |
United States |
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